

An In-depth Technical Guide to 2-Methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-methylphenylboronic acid

Cat. No.: B157728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Methoxy-5-methylphenylboronic acid**, a versatile organoboron compound critical in various fields of chemical synthesis. Valued for its role in forming carbon-carbon bonds, it is a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in modern drug discovery workflows.

Core Quantitative Data

The fundamental properties of **2-Methoxy-5-methylphenylboronic acid** are summarized below, providing essential data for experimental design and chemical inventory management.

Property	Value	Citations
Molecular Weight	165.98 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₁₁ BO ₃	[1] [2] [4]
Linear Formula	CH ₃ OC ₆ H ₃ (CH ₃)B(OH) ₂	[3]
CAS Number	127972-00-3	[1] [2] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	92-97 °C	[3] [4] [5]
Purity	≥95%	[3]
Synonyms	2-Methoxy-5-methylbenzeneboronic acid	[1]

Key Applications in Research and Development

2-Methoxy-5-methylphenylboronic acid is a staple reagent in organic synthesis, primarily recognized for its utility in palladium-catalyzed cross-coupling reactions.

- Organic Synthesis: It serves as a fundamental building block for constructing complex organic molecules, which is particularly crucial in the development of new pharmaceuticals and agrochemicals.[\[1\]](#)
- Suzuki-Miyaura Cross-Coupling: The compound is extensively used in Suzuki-Miyaura reactions to form C-C bonds, a foundational method in modern organic chemistry.[\[1\]](#)[\[3\]](#)[\[5\]](#) Its unique structure offers selective reactivity, which can improve the efficiency of synthetic pathways.[\[1\]](#)
- Drug Discovery: In medicinal chemistry, this boronic acid is used to synthesize potential therapeutic agents. Applications include the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are being investigated as potential antitumor agents.[\[3\]](#)[\[5\]](#) Its derivatives are also instrumental in creating inhibitors for other key signaling proteins, such as Aurora kinases.[\[6\]](#)

- Materials Science: The boronic acid functionality allows for its application in the development of advanced materials, including functional polymers and components for organic electronics.[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Methoxy-5-methylphenylboronic acid** and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Methoxy-5-methylphenylboronic Acid

This protocol describes a common laboratory-scale synthesis starting from 2-bromo-1-methoxy-4-methylbenzene.[5]

Materials:

- 2-bromo-1-methoxy-4-methylbenzene
- n-Butyllithium (n-BuLi)
- Trimethyl borate
- Tetrahydrofuran (THF), anhydrous
- 3N Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas (for inert atmosphere)

Procedure:

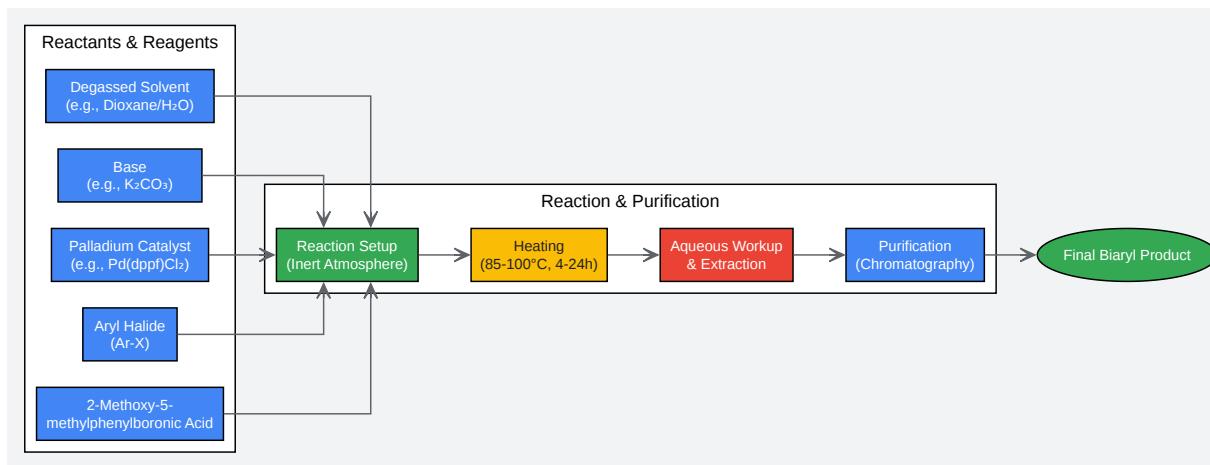
- Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous THF (100 mL) in a flask equipped for low-temperature reactions.
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium (15 mmol) dropwise to the solution. Maintain the temperature at -78 °C and stir for 1 hour.
- In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).
- Transfer the lithium-halogen exchanged solution to the trimethyl borate solution at -78 °C.
- Allow the reaction mixture to warm gradually to room temperature and continue stirring for 4 hours.
- Quench the reaction by pouring the mixture into 3N hydrochloric acid (125 mL).
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield **2-methoxy-5-methylphenylboronic acid** as a yellowish-white solid.[5]

General Protocol for Suzuki-Miyaura Cross-Coupling

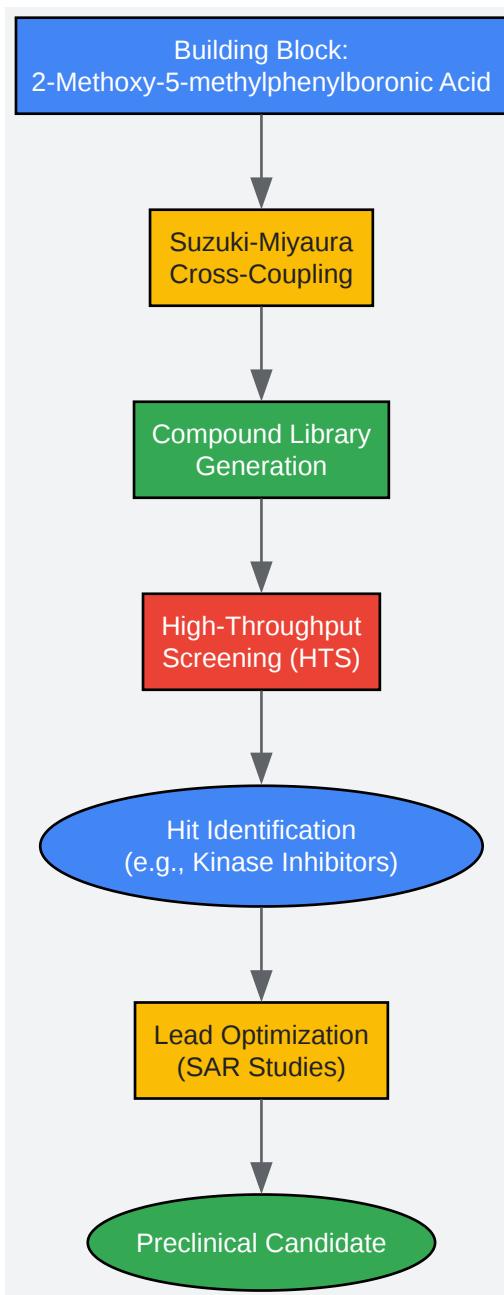
This protocol outlines the use of **2-Methoxy-5-methylphenylboronic acid** as a coupling partner with an aryl halide. This reaction is fundamental for creating biaryl structures commonly found in pharmaceuticals.[8][9]

Materials:


- **2-Methoxy-5-methylphenylboronic acid**
- Aryl halide (e.g., aryl bromide, iodide)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, K₃PO₄, NaHCO₃)
- Solvent system (e.g., 1,4-dioxane/H₂O, DME/H₂O, Toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a Schlenk flask, combine **2-Methoxy-5-methylphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the target temperature (typically 85-100 °C) and stir vigorously for the required duration (4-24 hours), monitoring progress by TLC or GC-MS.[9]
- Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[9]
- Transfer the filtrate to a separatory funnel, wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.[9]


Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes involving **2-Methoxy-5-methylphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Role of the boronic acid in a typical drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-甲氨基-5-甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2-Methoxy-5-methylphenylboronic acid | 127972-00-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-5-methylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157728#2-methoxy-5-methylphenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com